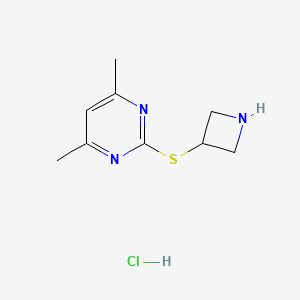![molecular formula C10H14Cl2N2O3 B1379334 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride CAS No. 1803600-57-8](/img/structure/B1379334.png)
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O3 It is known for its unique structure, which includes an aminomethyl group, a chloro group, and a methoxyphenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-methoxyphenol with formaldehyde and ammonium chloride to introduce the aminomethyl group. This intermediate is then reacted with chloroacetyl chloride to form the acetamide derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[4-(Aminomethyl)-2-chlorophenoxy]acetamide hydrochloride: Lacks the methoxy group, which may affect its biological activity.
2-[4-(Aminomethyl)-6-methoxyphenoxy]acetamide hydrochloride: Lacks the chloro group, which may influence its reactivity and interactions.
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]propionamide hydrochloride: Has a propionamide group instead of an acetamide group, which can alter its chemical properties.
Uniqueness
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride is unique due to the presence of both chloro and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This balance can enhance its interactions with biological targets and improve its solubility and stability.
属性
IUPAC Name |
2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3.ClH/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14;/h2-3H,4-5,12H2,1H3,(H2,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPVDWIHHOHGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
![2,2a,3,4-Tetrahydro-1H-benzo[cd]indol-5-one;hydrochloride](/img/structure/B1379255.png)

methanone hydrobromide](/img/structure/B1379261.png)
![2-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379263.png)
methanone hydrobromide](/img/structure/B1379264.png)





methanone hydrobromide](/img/structure/B1379271.png)

